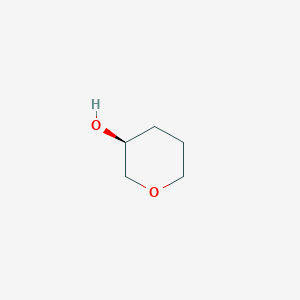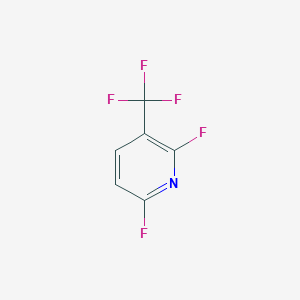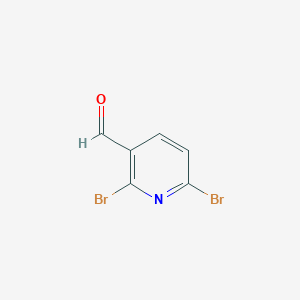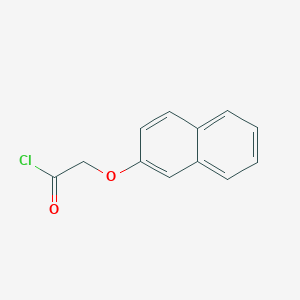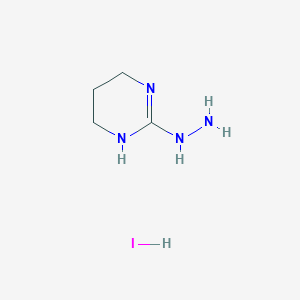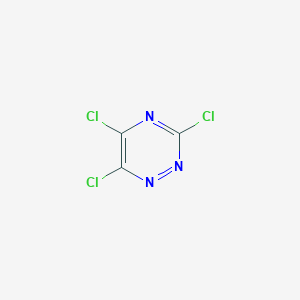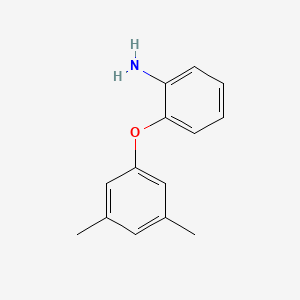
2-(3,5-Dimethylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenoxy)aniline is a chemical compound used for proteomics research . It has a molecular formula of C14H15NO and a molecular weight of 213.28 .
Molecular Structure Analysis
The molecular structure of 2-(3,5-Dimethylphenoxy)aniline is represented by the linear formula C14H15NO . The InChI code for this compound is 1S/C14H15NO/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h3-9H,15H2,1-2H3 .Aplicaciones Científicas De Investigación
Facile Synthesis and High-Spin Cationic States
- The synthesis and structural analysis of oligomers derived from poly(N-phenyl-m-aniline)s have been achieved, revealing their potential to adopt helical structures and undergo redox transformations into high-spin cationic states. This study indicates the utility of such compounds in designing materials with specific electronic properties (Ito et al., 2002).
Hybrid Photo-Electrocatalytic Oxidation for Wastewater Treatment
- Research on the Hybrid Photo-electrocatalytic Oxidation (HPECO) method for treating stubborn organic matter in industrial wastewaters, including 3,4-dimethylaniline, has shown significant removal efficiencies. This novel method suggests the potential for efficient degradation of similar compounds by exploiting synergistic effects between photocatalytic and electrocatalytic oxidation processes (Li et al., 2020).
Environmentally Benign Synthesis of Drug Precursors
- An eco-friendly synthesis approach for a precursor to vortioxetine, a drug used for treating major depressive disorder, has been reported. This method highlights the importance of developing sustainable processes for the synthesis of pharmaceutical intermediates (Zisopoulou et al., 2020).
Novel Emitting Amorphous Molecular Materials
- The design and synthesis of a novel class of color-tunable emitting amorphous molecular materials for electroluminescence applications have been explored. These materials demonstrate desirable properties such as reversible redox behavior and intense fluorescence emission, making them suitable for organic electroluminescent devices (Doi et al., 2003).
Polymer Synthesis and Characterization
- The electrochemical synthesis and characterization of novel polymers based on specific aniline derivatives in aqueous solutions have been investigated. This research offers insights into the development of high-conducting and porous polymers for applications such as dye-sensitized solar cells (Shahhosseini et al., 2016).
Metal Nanoparticles and Polymer Nanofibers Composite Material
- A study demonstrated a facile route for the synthesis of poly(3,5-dimethyl aniline) nanofibers using Pd-acetate, resulting in a unique metal-polymer composite material. This work contributes to the field of nanocomposite materials with potential applications in catalysis and sensing (Mallick et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h3-9H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIUMXPVBZUZAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298037 |
Source


|
| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)aniline | |
CAS RN |
60287-71-0 |
Source


|
| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60287-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

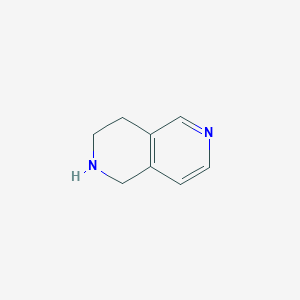
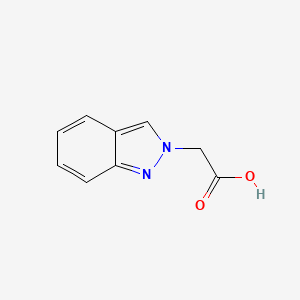
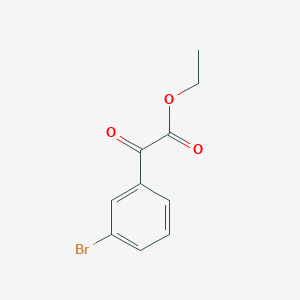
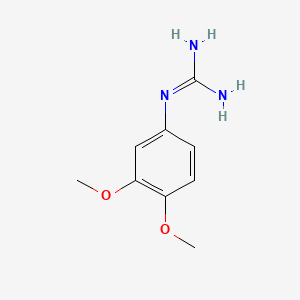

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
